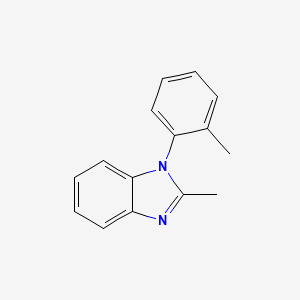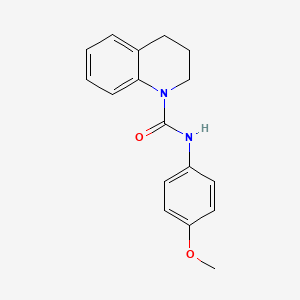
2-methyl-1-(2-methylphenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, the synthesis and biological evaluation of certain benzimidazole derivatives with antihypertensive activity were achieved by converting 2-(α-hydroxy benzyl) benzimidazole to 2-(α-bromo benzyl) benzimidazole, followed by cyclocondensation with appropriate reagents, showcasing the compound's versatility in synthesis procedures (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
The structural characterization of benzimidazole derivatives is often performed using various spectroscopic techniques. For instance, the structural and spectroscopic studies on benzimidazole derivatives were carried out using X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy, revealing insights into the molecular geometry, electronic structure, and vibrational properties of these compounds (Saral, Özdamar, & Uçar, 2017).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, which is influenced by the steric arrangement of the heterocycles in the molecule. The reactivity pattern of these compounds is crucial for their functionalization and application in different chemical domains (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties, such as melting points and mesophase behavior, of benzimidazole derivatives can be significantly affected by the nature of substituents on the benzimidazole ring. For instance, certain 1-methyl-1H-benzimidazole-based compounds exhibited enantiotropic smectic mesophases, demonstrating the impact of molecular structure on the physical state and behavior of these compounds (Ren et al., 2018).
Propriétés
IUPAC Name |
2-methyl-1-(2-methylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-7-3-5-9-14(11)17-12(2)16-13-8-4-6-10-15(13)17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBFZPSUBJGZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylphenyl)benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{(2S)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5629907.png)
![1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)

![(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5629942.png)
![N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5629947.png)

![2-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5629960.png)
![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5629965.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629973.png)
![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)
![(3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5629991.png)
![5,6-dimethyl-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5629999.png)